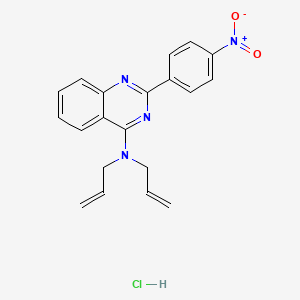
N-(4-chlorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide, also known as CDB-2914, is a synthetic compound that belongs to the class of selective progesterone receptor modulators (SPRMs). It has been widely studied for its potential use in various areas of scientific research, including reproductive medicine, cancer treatment, and neuroscience.
作用机制
N-(4-chlorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide works by binding to the progesterone receptor and modulating its activity. The progesterone receptor is a nuclear receptor that is involved in various physiological processes, including pregnancy, menstruation, and breast development. N-(4-chlorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide binds to the progesterone receptor and inhibits its activity, which leads to the inhibition of progesterone-dependent processes.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide has been shown to have various biochemical and physiological effects, depending on the target tissue and the dose used. In reproductive tissues, N-(4-chlorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide inhibits ovulation, alters the endometrial morphology, and reduces the number of uterine glands. In cancer cells, N-(4-chlorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide induces apoptosis, inhibits cell proliferation, and reduces the expression of various oncogenes. In the brain, N-(4-chlorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide modulates the activity of GABA, which leads to anxiolytic effects.
实验室实验的优点和局限性
N-(4-chlorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has a high degree of selectivity for the progesterone receptor, which makes it a useful tool for studying the role of progesterone in various physiological processes. However, N-(4-chlorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide also has some limitations. It has a relatively short half-life, which makes it difficult to maintain stable blood levels. It also has some off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of N-(4-chlorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide. One potential direction is the development of non-hormonal contraceptives based on N-(4-chlorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide. Another potential direction is the development of new cancer therapies based on N-(4-chlorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide. Further studies are also needed to fully understand the mechanism of action of N-(4-chlorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide in the brain, and to develop new anxiolytic drugs based on N-(4-chlorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide.
合成方法
N-(4-chlorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide can be synthesized by reacting 4-chlorobenzenesulfonyl chloride with 2-aminobenzenethiol, followed by reacting the resulting product with 4,5-diamino-1,2,3-thiadiazole and chlorosulfonic acid. The final product is obtained by neutralizing the reaction mixture with sodium hydroxide and then recrystallizing it from ethanol.
科学研究应用
N-(4-chlorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide has been extensively studied for its potential use in reproductive medicine. It has been shown to have contraceptive effects in various animal models, including rats, rabbits, and monkeys. N-(4-chlorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide works by binding to the progesterone receptor and inhibiting the activity of progesterone, which is a key hormone involved in pregnancy. This makes N-(4-chlorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide a potential candidate for the development of non-hormonal contraceptives.
In addition to its contraceptive effects, N-(4-chlorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide has also been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, ovarian, and prostate cancer cells. N-(4-chlorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide works by inducing apoptosis, or programmed cell death, in cancer cells. This makes N-(4-chlorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide a potential candidate for the development of new cancer therapies.
N-(4-chlorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide has also been studied for its potential use in neuroscience. It has been shown to have anxiolytic effects in animal models, including mice and rats. N-(4-chlorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide works by binding to the progesterone receptor and modulating the activity of GABA, which is a key neurotransmitter involved in anxiety. This makes N-(4-chlorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide a potential candidate for the development of new anxiolytic drugs.
属性
IUPAC Name |
N-(4-chlorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2S2/c13-8-1-3-9(4-2-8)16-20(17,18)10-5-6-11-12(7-10)15-19-14-11/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRMBCJXXTXJBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC3=NSN=C3C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(4-bromophenyl)-2-oxoethoxy]-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5148299.png)
![1-[(5-nitro-2-thienyl)methyl]-4-piperidinecarboxamide](/img/structure/B5148305.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5148314.png)
![4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B5148316.png)
![6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5148324.png)
![2,4-dimethoxy-N'-(3-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)benzenesulfonohydrazide](/img/structure/B5148325.png)
![4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-ethyl-3-methoxy-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B5148330.png)
![N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5148334.png)

![N-{4-[(4-benzyl-1-piperazinyl)methyl]phenyl}acetamide](/img/structure/B5148351.png)


![5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5148380.png)
![methyl 2-[(3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoyl)amino]benzoate](/img/structure/B5148391.png)